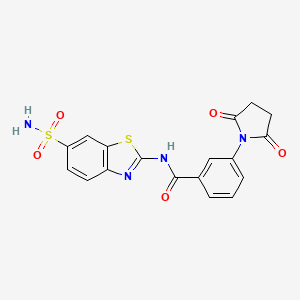
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzamide and sulfonamide compounds involves multiple steps, including reduction, condensation, and functional group transformations. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides demonstrates a complex synthesis pathway involving sodium borohydride reduction and ethanol as a solvent, yielding various anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009). These methodologies could provide insights into synthesizing the compound of interest.
Molecular Structure Analysis
Molecular structure analysis often involves quantum and chemical calculations, as well as spectroscopy techniques like 1H-NMR and X-ray diffraction. For compounds with benzothiazine and sulfonamide groups, structure-activity relationship studies reveal how molecular conformation influences biological activity. The arrangement of planes in the molecule, for instance, can significantly affect its analgesic and anti-inflammatory properties, as demonstrated in studies of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides (Ukrainets et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can include cyclization, oxidation, and interaction with other chemical entities to form complex structures. The reactivity and interaction of these compounds are essential for understanding their chemical behavior and potential applications. An example of such complexity is found in the synthesis and reaction of carboxylic acid hydrazides leading to N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, highlighting the significance of water as a green solvent for such reactions (Horishny & Matiychuk, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis of Bioactive Molecules : This compound has been used in the synthesis of various bioactive molecules. For instance, Patel et al. (2009) synthesized fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities Patel et al., 2009.
Antimicrobial Activity : Benzothiazole derivatives, including those related to the query compound, have shown significant antibacterial and antifungal activities. Bhusari et al. (2008) reported on the synthesis of sulphonamide derivatives with benzothiazole nucleus showing promising antimicrobial properties against various bacterial and fungal strains Bhusari et al., 2008.
Anticonvulsant Properties : Research by Rana et al. (2008) on benzothiazol-2-yl benzamides, closely related to the query compound, revealed their potential in anticonvulsant applications. These compounds were active in MES and scPTZ screen and showed no neurotoxicity or liver toxicity Rana et al., 2008.
Advanced Chemical Applications
Green Chemistry Synthesis : In a study by Horishny and Matiychuk (2020), benzamides similar to the query compound were synthesized via a "green" process, emphasizing the compound's potential in environmentally friendly synthetic pathways Horishny & Matiychuk, 2020.
Cancer Research : Yılmaz et al. (2015) studied indapamide derivatives related to the query compound for their anticancer properties. They found that these compounds, including benzothiazole derivatives, exhibited proapoptotic activity on melanoma cell lines Yılmaz et al., 2015.
Photophysical Properties : A study by Srivastava et al. (2017) on pyridyl substituted benzamides demonstrated their luminescent properties, indicating potential applications in materials science and photophysical research Srivastava et al., 2017.
Biomedical Research
Monoclonal Antibody Production : Aki et al. (2021) researched derivatives of the compound , finding that they improved monoclonal antibody production in Chinese hamster ovary cell culture, showcasing its potential in biopharmaceutical manufacturing Aki et al., 2021.
Antihyperglycemic Agents : Nomura et al. (1999) studied derivatives of the compound as potential antidiabetic agents. Their research focused on identifying compounds with antihyperglycemic properties Nomura et al., 1999.
Cardiac Electrophysiological Activity : Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides and benzene-sulfonamides, closely related to the query compound, and evaluated their cardiac electrophysiological activity, suggesting their potential in cardiology Morgan et al., 1990.
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S2/c19-29(26,27)12-4-5-13-14(9-12)28-18(20-13)21-17(25)10-2-1-3-11(8-10)22-15(23)6-7-16(22)24/h1-5,8-9H,6-7H2,(H2,19,26,27)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDJMEZBOLKXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

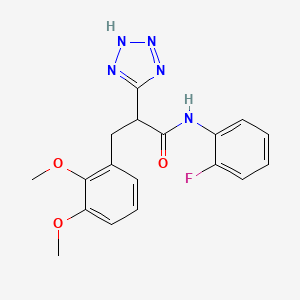
![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)


![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)
![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)
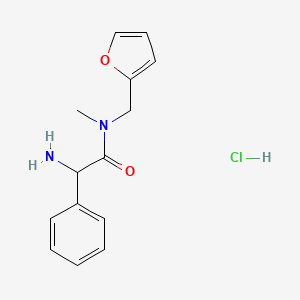


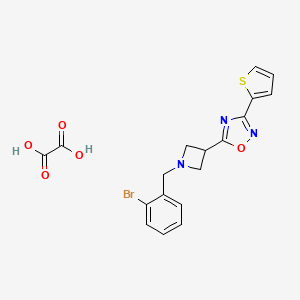
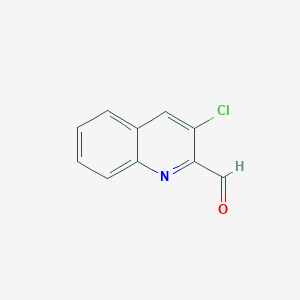

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)